ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
Historical Context of Quinoline Scaffold Development
The quinoline nucleus, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, emerged as a pivotal heterocyclic structure following its structural elucidation by James Dewar in 1871. Early applications centered on antimalarial agents, exemplified by chloroquine, synthesized in 1934, which dominated malaria treatment for decades. The scaffold’s adaptability became evident through derivatives like bedaquiline (antitubercular) and ciprofloxacin (antibacterial), highlighting its versatility across therapeutic domains.
The Skraup (1880) and Friedländer (1882) syntheses enabled systematic modifications, fostering libraries of quinoline analogs. For instance, the Friedländer method facilitated condensation of 2-aminobenzaldehydes with ketones, paving the way for poly-substituted quinolines. These innovations underscored quinoline’s role as a "privileged scaffold," capable of accommodating diverse functional groups to target varied biological pathways.
Significance of Functionalized Quinoline-6-carboxylates in Drug Discovery
Quinoline-6-carboxylates occupy a unique niche due to their enhanced solubility and binding affinity. The carboxylate group at position 6 often acts as a hydrogen bond acceptor, improving interactions with enzymatic active sites. For example, fluoroquinolones leverage carboxylate moieties to inhibit bacterial DNA gyrase, a mechanism pivotal to their broad-spectrum activity.
In antileishmanial research, quinoline-6-carboxylates demonstrate improved pharmacokinetics, as the carboxylate enhances cellular uptake and metabolic stability. A 2021 study on C-H functionalization revealed that regioselective modifications at position 6 (e.g., carboxylation) significantly alter bioactivity, with electron-withdrawing groups amplifying antileishmanial potency. Similarly, ethyl carboxylate derivatives exhibit enhanced cytotoxicity against colorectal carcinoma (Caco-2) cells, as demonstrated by IC₅₀ values as low as 0.53 µM.
Molecular Architecture and Pharmacophore Significance
Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate embodies a meticulously engineered pharmacophore (Figure 1). The quinoline core ensures planar rigidity, facilitating intercalation with biological targets, while substituents at positions 2, 4, and 6 confer specificity:
- Position 2 (3-Methoxyphenyl): The methoxy group enhances lipophilicity, promoting membrane permeability. Its electron-donating nature may stabilize charge-transfer interactions with hydrophobic enzyme pockets.
- Position 4 (Carbamoylmethoxy): The carbamoyl group introduces hydrogen-bonding capacity, critical for target engagement. The 3-methylphenyl moiety augments steric bulk, potentially reducing off-target binding.
- Position 6 (Ethyl Carboxylate): This polar group improves aqueous solubility and serves as a metabolic handle for prodrug activation.
Table 1: Key Functional Groups and Their Roles in the Target Compound
| Position | Functional Group | Role |
|---|---|---|
| 2 | 3-Methoxyphenyl | Lipophilicity enhancement, π-π stacking |
| 4 | (3-Methylphenyl)carbamoylmethoxy | Hydrogen bonding, steric guidance |
| 6 | Ethyl carboxylate | Solubility, metabolic stability |
Regioselective synthesis of such derivatives often employs transition metal catalysis. For instance, palladium-mediated C-H activation enables direct arylation at position 2, while copper catalysts facilitate carbamoylation at position 4. These methods underscore the scaffold’s synthetic tractability, enabling rapid diversification for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-11-12-24-23(15-20)26(16-25(30-24)19-8-6-10-22(14-19)33-3)35-17-27(31)29-21-9-5-7-18(2)13-21/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTTWHGNOXGOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the methoxyphenyl and methylphenylcarbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7 cells) : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
- Colon Cancer : Similar mechanisms of action were observed, with apoptosis and cell cycle arrest being the primary pathways through which the compound exerts its effects.
Table 1: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis Induction |
| HT-29 (Colon) | TBD | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The biological activity is attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and alteration of mitochondrial membrane potential leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting progression through the cell cycle.
- Cytokine Modulation : Inhibition of NF-κB signaling pathways reduces inflammatory cytokine production.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Position 2 : The target compound’s 3-methoxyphenyl group contrasts with phenyl (6a) or 4-chlorophenyl (). Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic substituents like trifluoromethyl .
- Position 6 : Ethyl carboxylate (target) vs. methoxy (6a, ) or methyl () affects electronic properties and metabolic stability.
Key Observations :
Structural and Electronic Comparisons
- Quinoline Core: All compounds share a quinoline backbone, but substituent electronegativity varies. The 3-methoxy group (target) is electron-donating, while trifluoromethyl () is electron-withdrawing, altering ring electron density.
Biological Activity
Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₉H₁₈N₂O₅
- Molecular Weight : 354.35 g/mol
The structural complexity of this compound, featuring a quinoline core and multiple functional groups, is believed to contribute to its diverse biological effects.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antiviral Activity : Preliminary studies suggest that it may disrupt viral replication mechanisms, particularly against HIV-1 integrase.
- Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Antiviral Activity
In a study focusing on the antiviral properties of similar compounds, this compound demonstrated significant inhibition rates against HIV-1 integrase.
| Compound | Percentage Inhibition | CC₅₀ (µM) |
|---|---|---|
| This compound | 40% | 50.4 |
| Reference Compound (MUT 101) | 90% | 1.6 |
These results indicate that while the compound is less potent than the reference, it still holds promise as a lead for further development in antiviral therapy .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that the compound exhibits moderate toxicity. The following table summarizes the cytotoxicity results:
| Compound | Cytotoxicity (CC₅₀ µM) | Toxicity Classification |
|---|---|---|
| This compound | >200 | Non-toxic |
| Auranofin (Control) | 1.6 | Highly toxic |
Most compounds tested exhibited CC₅₀ values greater than 100 µM, indicating they are relatively non-toxic compared to known toxic agents .
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral efficacy of several quinoline derivatives included this compound. The study found that this compound inhibited HIV replication in vitro by disrupting the interaction between integrase and LEDGF/p75, a critical protein for viral replication.
Case Study 2: Antioxidant Potential
Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid.
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Friedländer quinoline synthesis : Condensation of substituted aminobenzophenones with β-ketoesters (e.g., ethyl 4-chloroacetoacetate) using ceric ammonium nitrate (CAN) as a catalyst in methanol .
- Palladium-catalyzed cyclization : For introducing carbamoyl or aryl groups, reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates is effective .
- Key intermediates : Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a critical precursor for functionalization via nucleophilic substitution .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C1–C2–C12: 122.2°, C3–C2–C12: 122.7° in related quinoline derivatives) .
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.001 Da) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Anti-inflammatory activity : COX-2 inhibition assay (IC₅₀ measured via ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can the reaction yield of the target compound be optimized in multi-step synthesis?
- Methodological Answer : Optimize critical parameters:
- Catalyst selection : CAN (10 mol%) improves cyclization efficiency vs. traditional acids .
- Solvent systems : Acetonitrile enhances nucleophilic substitution kinetics vs. DMF .
- Temperature control : Reflux (70–150°C) for cyclization vs. room temperature for esterification .
Table 1 : Yield optimization for key intermediates :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | CAN (10 mol%) | MeOH | 84 |
| Substitution | K₂CO₃ | CH₃CN | 75–90 |
Q. What strategies validate the compound’s interaction with specific biological targets (e.g., kinases)?
- Methodological Answer : Employ:
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB: 1ATP) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values < 1 µM indicate high affinity) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Resolve contradictions via:
- Purity validation : HPLC (≥95% purity) and elemental analysis (±0.4% for C, H, N) .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups on IC₅₀) .
Data Contradiction Analysis
Q. Why do similar quinoline derivatives exhibit varying antioxidant activities?
- Methodological Answer : Variations arise from:
- Electron-donating groups : Methoxy substituents enhance radical scavenging (IC₅₀ = 12 µM) vs. chloro groups (IC₅₀ = 28 µM) .
- Steric hindrance : Bulky carbamoyl groups reduce accessibility to reactive oxygen species (ROS) .
Table 2 : Antioxidant activity of analogs :
| Substituent | IC₅₀ (µM) |
|---|---|
| 6-Methoxy | 12 ± 1.2 |
| 6-Chloro | 28 ± 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
